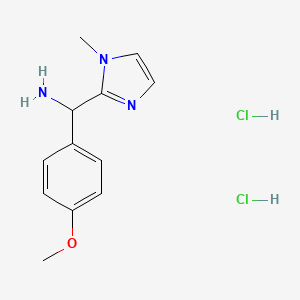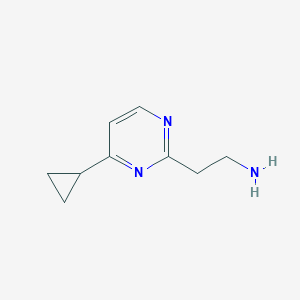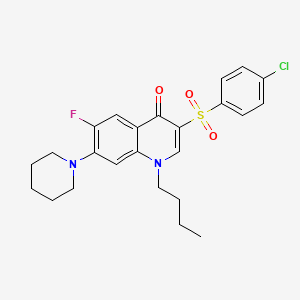
1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(piperidin-1-yl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(piperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H26ClFN2O3S and its molecular weight is 476.99. The purity is usually 95%.
BenchChem offers high-quality 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(piperidin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(piperidin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
The synthesis of quinolone derivatives has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, the synthesis of tetracyclic quinolone antibacterials demonstrates potent activity, illustrating the importance of specific structural modifications, such as the introduction of piperidinyl groups, to enhance antibacterial properties (Taguchi et al., 1992). Similarly, the creation of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids showcases a novel approach to designing antibacterial agents, with the displacement reactions involving piperidine yielding significant results (Miyamoto et al., 1987).
Photochemical and Electrochemical Studies
The compound has also been the focus of photochemical studies, such as the investigation into the photochemistry of ciprofloxacin, a closely related quinolone. These studies reveal the compound's low-efficiency substitution and decarboxylation processes under irradiation, which are critical for understanding its stability and reactivity in different conditions (Mella et al., 2001). Electrochemical analyses further contribute to this understanding, offering insights into the oxidation mechanisms and the influence of various structural components on the electrochemical behavior of quinoline derivatives (Srinivasu et al., 1999).
Antimicrobial and Antifungal Applications
Research on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives has demonstrated significant antimicrobial and antifungal activities against pathogens affecting tomato plants, highlighting the potential agricultural applications of this compound (Vinaya et al., 2009). This illustrates the broad scope of applications beyond human medicine, extending to plant protection and food security.
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of related sulfone compounds provide a basis for understanding the chemical behavior and potential modifications to enhance the compound's activity or stability. For instance, the detailed structural investigation of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol underscores the importance of molecular conformation in determining reactivity and interaction with biological targets (Girish et al., 2008).
Propriétés
IUPAC Name |
1-butyl-3-(4-chlorophenyl)sulfonyl-6-fluoro-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN2O3S/c1-2-3-11-28-16-23(32(30,31)18-9-7-17(25)8-10-18)24(29)19-14-20(26)22(15-21(19)28)27-12-5-4-6-13-27/h7-10,14-16H,2-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRPDJOYOCQWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(piperidin-1-yl)quinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2557671.png)

![9-benzyl-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2557674.png)
![3-(benzylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2557676.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2557678.png)
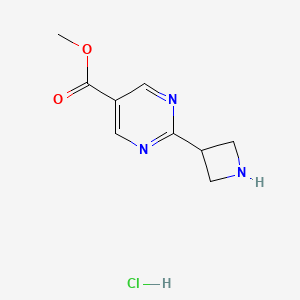
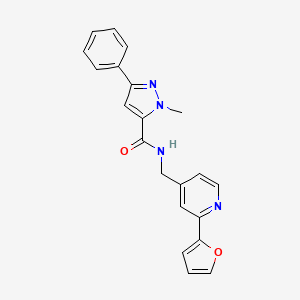
![4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2557683.png)
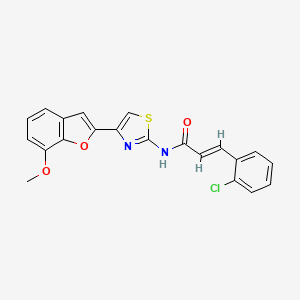
![2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2557685.png)
